molecular formula C11H13NO2 B8814151 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B8814151
M. Wt: 191.23 g/mol
InChI Key: MWBXDGLGLXZQJR-UHFFFAOYSA-N
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Description

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of substituted anilines: with appropriate carbonyl compounds.

    Use of catalysts: such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve:

    Batch or continuous flow processes: to ensure consistent quality and yield.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride.

    Substitution: Introduction of different substituents on the benzoxazin ring using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of more reduced derivatives.

    Substitution: Formation of various substituted benzoxazin derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. This may include:

    Binding to specific receptors or enzymes: to modulate their activity.

    Influencing cellular pathways: involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one
  • 2,2,7-Trimethyl-2H-1,4-benzoxazin-3(4H)-thione

Uniqueness

2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one may have unique properties such as:

  • Specific reactivity due to the presence of the trimethyl groups.
  • Distinct biological activity compared to other benzoxazin derivatives.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,2,7-trimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)14-11(2,3)10(13)12-8/h4-6H,1-3H3,(H,12,13)

InChI Key

MWBXDGLGLXZQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Nitro-m-cresol (30.6 g) was dissolved in acetonitrile (400 ml), and thereto was added cesium carbonate (163.3 g), and the mixture was warmed to 80° C. To the mixture was added dropwise ethyl 2-bromoisobutyric acid (60 ml), and the mixture was stirred at 80° C. for 6 hours. To the mixture was added dropwise again ethyl 2-bromoisobutyric acid (60 ml), and the mixture was further stirred at 80° C. for 8 hours. The reaction solution was cooled to room temperature, and filtered through celite. The filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with water (twice) and saturated aqueous sodium chloride solution (once), and dried over sodium sulfate. The mixture was filtered, and concentrated under reduced pressure to give a crude product. The obtained crude product was dissolved in ethanol (100 ml), and added dropwise in to a solution of iron (90 g) in acetic acid (300 ml), wherein the suspension was previously and separately warmed to 75° C. After the addition was completed, the mixture was stirred at 80° C. for 5 hours, and filtered through celite. The filtrate was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate, washed successively with water and saturated aqueous sodium hydrogen carbonate solution, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a crude product. The obtained crude product was washed with hexane, and collected by filtration to give the title compound (32 g) as whited crystal.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
163.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
90 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 6-amino-m-cresol (10 g, 81.2 mmol) in dichloroethane (100 mL) was treated with 11.1 mL of 2-bromoisobutyryl bromide (89.3 mmol). The reaction was allowed to stir at room temperature for 3 hours, then refluxed overnight. The reaction was cooled to room temperature and filtered through celite. The filtrate and washings were combined and excess solvent removed to yield crude product which was then triturated with hexanes to give pure product as a white solid. MS (electrospray): mass calculated for C11H13NO2, 191.09; m/z found 192.2, [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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